Inosine triphosphate

G-Protein Signaling GPCR Pharmacology Nucleotide Hydrolysis

Standard GTP does not serve as an equivalent substrate for all G-protein studies. For reproducible data, high-purity Inosine triphosphate (ITP) is required as it exhibits distinct kinetic and conformational biases in heterotrimeric G-protein activation. - Essential for differential GPCR signaling assays: fMLP & LTB4 are >10-fold more potent at activating ITP hydrolysis vs. GTP hydrolysis in Gi-protein systems. - Mandatory substrate for ITPA enzyme kinetics (Km ~0.51 mM), critical for thiopurine pharmacogenomics. - Supply certainty: Well-characterized, high-purity (>98% HPLC) material with verified long-term stability (≥4 years at -20°C), ensuring consistent quality for long-term mutagenesis and enzymatic studies.

Molecular Formula C10H15N4O14P3
Molecular Weight 508.17 g/mol
CAS No. 132-06-9
Cat. No. B092356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine triphosphate
CAS132-06-9
Molecular FormulaC10H15N4O14P3
Molecular Weight508.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyHAEJPQIATWHALX-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility903.5 mg/mL

Inosine Triphosphate: Nucleotide Analog for G-Protein Signaling and ITPA Research


Inosine triphosphate (ITP) is a non-canonical purine nucleotide triphosphate that functions as a metabolic intermediate in the purine salvage pathway, generated primarily via the nitrosative deamination of adenosine triphosphate (ATP) [1]. Endogenously, ITP serves as a damaged nucleotide that is actively hydrolyzed to inosine monophosphate (IMP) by the housekeeping enzyme inosine triphosphate pyrophosphatase (ITPA) to prevent its mutagenic incorporation into DNA and RNA [1]. While often commercially supplied as a trisodium salt (e.g., Inosine 5'-Triphosphate Trisodium Salt) for enhanced aqueous solubility and stability , ITP is not merely a byproduct; it is a specific research tool that functionally replaces guanosine 5'-triphosphate (GTP) in activating heterotrimeric G-proteins, yet it exhibits unique kinetic and conformational biases distinct from both GTP and xanthosine 5'-triphosphate (XTP) [2].

Why Inosine Triphosphate Requires Specific Quality Metrics


Generic substitution of ITP with other in-class purine nucleotides such as GTP or XTP is scientifically invalid due to established functional non-equivalence and differential enzymatic recognition. While ITP, GTP, and XTP all bind to G-protein α-subunits, they are processed with divergent affinities and hydrolytic efficacies [1]. Specifically, transducin hydrolyzes these nucleotides in the distinct order GTP > ITP > XTP, and chemoattractant receptors exhibit starkly different potencies for activating ITPase versus GTPase [1]. Furthermore, the endogenous ITPA enzyme demonstrates strict substrate selectivity, preferentially hydrolyzing ITP and dITP over canonical nucleotides (ATP/GTP), meaning that high-purity ITP with minimal cross-contamination is essential for accurate kinetic measurements [2]. Consequently, the procurement of well-characterized, high-purity ITP—rather than an off-the-shelf GTP alternative—is a prerequisite for generating reproducible, interpretable data in G-protein signaling cascades and nucleotide metabolism assays.

Verifiable Performance Metrics for Inosine Triphosphate


Differential G-Protein Hydrolysis: GTP, ITP, and XTP Ranked

In direct comparative assays using the retinal G-protein transducin, ITP exhibits intermediate efficacy between GTP and XTP. The rate of nucleoside 5′-triphosphate (NTP) hydrolysis by transducin follows a strict hierarchical order: GTP > ITP > XTP [1]. This functional ranking is corroborated by the ability of these nucleotides to elute transducin from rod outer segment disk membranes, which occurs with the same GTP > ITP > XTP efficacy [1]. This demonstrates that ITP is not simply a silent analog but possesses a distinct kinetic profile relative to the primary endogenous activator GTP and the related non-canonical purine XTP.

G-Protein Signaling GPCR Pharmacology Nucleotide Hydrolysis Transducin Activity

Receptor-Specific Potency Bias: ITPase vs GTPase Activation

In Gi-protein-expressing HL-60 leukemia cell membranes, the chemoattractants N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and leukotriene B4 (LTB4) activate ITP hydrolysis with significantly greater potency than they activate GTP hydrolysis. Specifically, fMLP and LTB4 are at least 10-fold more potent activators of ITPase compared to GTPase [1]. In contrast, complement C5a effectively activates GTPase but acts as a weak stimulator of ITPase, demonstrating that the relative efficacy is strictly receptor-specific rather than a general property of the nucleotide pool [1].

Chemoattractant Signaling Gi-Protein Coupling ITPase/GTPase Assay Receptor Pharmacology

ITPA Substrate Preference and Kinetic Parameters

The primary metabolic enzyme ITPA (inosine triphosphate pyrophosphatase) exhibits a clear substrate preference for non-canonical purines. Kinetic analysis reveals a Michaelis constant (Km) for ITP of 0.51 mM, which is lower than the Km for xanthosine triphosphate (XTP) at 0.57 mM, indicating slightly higher affinity for ITP [1]. The maximum velocity (Vmax) for ITP hydrolysis is 1520 µmol/min/mg enzyme [1]. Crucially, while ITPA actively hydrolyzes ITP, dITP, and XTP, activity towards canonical nucleoside triphosphates—specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP)—is not detected [2]. This absolute selectivity differentiates ITP from standard cellular energy currencies.

Nucleotide Metabolism ITPA Enzymology Substrate Specificity Pharmacogenomics

Chemical Synthesis and Purity Benchmarks

Procurement decisions often hinge on the verifiable purity of the nucleotide. A modern, protection-free chemical synthesis strategy utilizing an improved 'one-pot, three-step' Ludwig method achieves the isolation of inosine-5'-triphosphate with high purity exceeding 99.5% [1]. This synthetic yield provides a benchmark for highly pure material required for enzymatic assays. In comparison, commercial vendors offer ITP trisodium salt at varying specification grades: generic reagent grades may specify >85.0% purity by HPLC with water content up to 12.0%, while molecular biology or biotechnology grades are certified to ≥96.0% to ≥99.82% purity [2]. Lower purity grades contain impurities that may inhibit sensitive ATPases or GTPases, or contribute to non-specific NTP hydrolysis backgrounds.

Nucleotide Synthesis Process Chemistry Quality Control Analytical Standards

Functional Differentiation from Thio-Analogs

Inosine 5'-(3-thiotriphosphate) (ITPγS) is a thiophosphoryl analog of ITP where sulfur replaces a terminal oxygen. While ITP serves as a natural substrate for kinetic and binding studies, ITPγS is specifically utilized as a tool to elucidate the stereochemical course of phosphoryl transfer reactions. For example, cytosolic phosphoenolpyruvate carboxykinase (PEPCK) utilizes the stereospecific isomer (Rp)-[γ-18O2]ITPγS to demonstrate an overall inversion of configuration at the phosphorus atom, providing evidence for a single-step, in-line transfer mechanism and ruling out a phosphoryl-enzyme intermediate . This distinction is critical: ITP is procured for quantitative kinetic and functional studies mimicking natural non-canonical nucleotide interactions, whereas ITPγS is procured for structural and mechanistic enzymology probing the transition state.

Phosphoryl Transfer Enzyme Mechanism Nucleotide Analog PEPCK Assay

Storage Stability and Handling Parameters

The trisodium salt of ITP exhibits sensitivity to moisture and heat, with vendor specifications providing clear differentiation in stability profiles. Standard storage conditions require refrigeration (0-10°C) or freezing (-20°C) under inert gas to prevent hydrolysis and degradation . Specific vendors quantify stability: Cayman Chemical certifies stability of ≥4 years for the sodium salt stored at -20°C . For long-term preservation, molecular biology grade material specifies storage at -70°C for extended viability [1]. This contrasts with more stable, non-hydrolyzable analogs like GTPγS which have less stringent storage requirements. When procuring for long-term projects or building core facility stocks, these quantified stability windows directly inform inventory management and ensure experimental reproducibility over time.

Nucleotide Storage Reagent Stability Material Specification Procurement Logistics

Procurement-Driven Applications of Inosine Triphosphate


G-Protein Signaling Bias and Conformational Profiling

Inosine triphosphate is specifically required for assays probing differential G-protein activation by GPCRs. As demonstrated, the chemoattractants fMLP and LTB4 are at least 10-fold more potent in activating ITP hydrolysis compared to GTP hydrolysis in Gi-protein systems [1]. This validates the use of ITP (not GTP) as a nucleotide substrate for identifying and quantifying ligand-specific signaling bias and receptor conformations. Additionally, studies on β2-adrenergic receptor/Gs interactions confirm that the efficacy of agonists at stimulating adenylyl cyclase in the presence of ITP does not correlate with ITP hydrolysis rates, a property distinct from GTP, making ITP a critical tool for uncovering multiple receptor states [2].

ITPA Enzymology and Pharmacogenomic Screening

As the preferred substrate for inosine triphosphate pyrophosphatase (ITPA), ITP is an essential reagent for determining ITPA enzymatic activity. Kinetic parameters such as a Km of 0.51 mM and Vmax of 1520 µmol/min/mg are established specifically for ITP [3]. This makes high-purity ITP necessary for clinical and research labs performing ITPA genotyping and phenotyping assays to predict patient outcomes and adverse reactions to thiopurine drugs (e.g., azathioprine) and ribavirin, where ITPA deficiency leads to toxic accumulation of non-canonical nucleotides [4]. Using GTP or ATP as a substitute would yield no signal, as canonical NTPs are not hydrolyzed by ITPA [5].

In Vitro Transcription and Aptamer Selection

ITP is used in in vitro transcription systems to study the impact of non-canonical nucleotide incorporation on RNA structure and function, including aptamer generation and photocrosslinking studies . The procurement of ITP with high purity (>99.5%) is critical for these applications, as the presence of even trace amounts of GTP or ATP impurities can cause off-target effects or misinterpretation of polymerase fidelity assays. The availability of a defined, high-purity synthetic route ensures that researchers can reliably incorporate ITP without introducing uncharacterized variables into the nucleotide pool [6].

DNA Damage and Mutagenesis Pathway Studies

ITP serves as a specific model damaged nucleotide to study the consequences of purine deamination. Incorporation of ITP into DNA from the nucleotide pool is known to induce DNA damage and mutagenesis [7]. To quantify the mutagenic load or to study the repair and proofreading mechanisms that prevent this incorporation (via ITPA and NUDIX hydrolases), researchers require pure ITP as a defined chemical standard. The verified stability of ≥4 years at -20°C ensures that long-term mutagenesis studies maintain consistent nucleotide quality, avoiding degradation artifacts that could confound measurements of mutation frequency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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